Coenzyme Q1

Catalog No.
S593122
CAS No.
727-81-1
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme Q1

CAS Number

727-81-1

Product Name

Coenzyme Q1

IUPAC Name

2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-8(2)6-7-10-9(3)11(15)13(17-4)14(18-5)12(10)16/h6H,7H2,1-5H3

InChI Key

SOECUQMRSRVZQQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)C

Synonyms

2,3-Dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-2,5-cyclohexadiene-1,4-dione; 2,3-Dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-p-benzoquinone; CoQ1; NSC 268269; Ubiquinone 1; Ubiquinone 5; Ubiquinone Q1; Ubiquinone Q5

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)C

Function in the Body

  • Mitochondrial function

    CoQ10 is located within the mitochondria, the cell's powerhouse, where it plays a vital role in the electron transport chain, a series of reactions responsible for generating cellular energy in the form of adenosine triphosphate (ATP) [Source: National Institutes of Health (NIH) - ].

  • Antioxidant activity

    CoQ10 also exhibits antioxidant properties, helping to protect cells from damage caused by harmful molecules called free radicals [Source: National Center for Complementary and Integrative Health (NCCIH) - ].

Research Areas

While CoQ10 research is ongoing, it's important to note that further investigation is necessary to confirm its effectiveness for various health conditions. Here are some areas of ongoing research:

  • Heart failure

    Some studies suggest CoQ10 supplementation might improve symptoms in people with heart failure, but the evidence is inconclusive and further research is needed [Source: NCCIH - ].

  • Neurological disorders

    Research is exploring the potential benefits of CoQ10 for neurological conditions like Parkinson's disease and Huntington's disease. However, current evidence is inconclusive and more research is needed [Source: NCCIH - ].

  • Statin-associated muscle pain

    Some studies have investigated whether CoQ10 can help alleviate muscle pain associated with statin use, a type of cholesterol-lowering medication. However, the findings are mixed, and further research is needed to determine its effectiveness [Source: NCCIH - ].

Coenzyme Q1, also known as ubiquinone-1, is a lipid-soluble compound that plays a crucial role in cellular energy production and antioxidant defense. It is characterized by a long polyisoprenoid tail and a redox-active quinone head group, which allows it to participate in electron transport within the mitochondrial electron transport chain. Coenzyme Q1 is less common than its more well-known counterpart, Coenzyme Q10, but shares similar biochemical properties and functions.

CoQ10's mechanism of action involves its roles in energy production and antioxidant activity:

  • Energy production: As mentioned earlier, CoQ10 facilitates electron transfer in the mitochondria, the powerhouse of the cell, for ATP synthesis [].
  • Antioxidant activity: CoQ10 scavenges free radicals, harmful molecules that damage cells, protecting cell membranes and DNA from oxidative stress []. Additionally, ubiquinol, the reduced form of CoQ10, can regenerate other antioxidants like vitamin E.

Note:

  • The information regarding synthesis of CoQ10 is limited as it's naturally produced by the body and commercially manufactured through complex chemical processes.

Coenzyme Q1 undergoes various redox reactions that are essential for its function as an electron carrier. The compound can exist in three forms: oxidized (CoQ1), semiquinone (CoQ1•), and fully reduced (CoQ1H2). These forms allow Coenzyme Q1 to shuttle electrons between different complexes in the electron transport chain, facilitating the conversion of energy from nutrients into adenosine triphosphate. The key reaction involves the transfer of electrons from reduced nicotinamide adenine dinucleotide to Coenzyme Q1, which subsequently donates electrons to complex III of the mitochondrial electron transport chain .

Coenzyme Q1 is vital for mitochondrial function, particularly in oxidative phosphorylation, where it assists in ATP production. It also acts as a potent antioxidant, scavenging reactive oxygen species and thereby protecting cellular components such as proteins and DNA from oxidative damage. Additionally, Coenzyme Q1 has been implicated in various cellular signaling pathways and may influence processes such as apoptosis and inflammation .

Synthesis of Coenzyme Q1 can be achieved through several methods. A notable two-step procedure involves the reaction of allyl bromide with Coenzyme Q0 via a redox chain reaction. This method is efficient and yields moderate amounts of Coenzyme Q1 from readily available precursors like 3,4,5-trimethoxytoluene . Other synthetic routes may involve complex organic reactions that incorporate various reagents and catalysts to achieve the desired structural modifications.

Coenzyme Q1 has several applications in both research and therapeutic contexts:

  • Biochemical Research: It serves as a model compound for studying mitochondrial function and redox biology.
  • Nutraceuticals: Due to its antioxidant properties, it is explored for potential health benefits in dietary supplements.
  • Pharmaceuticals: Research is ongoing into its role in treating conditions associated with mitochondrial dysfunction and oxidative stress-related diseases .

Studies on Coenzyme Q1 have revealed its interactions with various proteins involved in mitochondrial function. For instance, it has been shown to interact with enzymes such as NADH-cytochrome b5 reductase and NAD(P)H:quinone oxidoreductase 1, which are crucial for maintaining the reduced state of Coenzyme Q within the cell. These interactions underscore its importance not only as an electron carrier but also as a modulator of cellular redox states .

Coenzyme Q1 shares structural similarities with other coenzymes within the coenzyme Q family, particularly Coenzyme Q2 and Coenzyme Q10. Below is a comparison highlighting their unique features:

CompoundNumber of Isoprenoid UnitsPrimary FunctionUnique Features
Coenzyme Q11Electron transportSimplest form; less hydrophobic than others
Coenzyme Q22Electron transportIntermediate length; found in some bacteria
Coenzyme Q1010Electron transport; antioxidantMost prevalent in human tissues; widely studied

Coenzyme Q10 is the most abundant form found in human tissues and has been extensively researched for its health benefits. In contrast, Coenzyme Q1's simpler structure may confer unique properties that could be advantageous in specific biochemical contexts .

The antioxidant properties of Coenzyme Q1 are primarily mediated through its reduced form, ubiquinol-1 (CoQ1H2), which functions as a chain-breaking antioxidant in biological membranes. The compound demonstrates significant efficacy in inhibiting lipid peroxidation through multiple interconnected mechanisms that operate both independently and synergistically with other cellular antioxidants [3] [4] [5].

Direct Radical Scavenging Mechanisms

Coenzyme Q1 in its reduced form directly neutralizes lipid peroxyl radicals, terminating the propagation phase of lipid peroxidation. The hydroquinone form (CoQ1H2) readily donates electrons to peroxyl radicals, converting them to less reactive hydroperoxides and preventing further oxidative damage to membrane lipids [4] [5]. This direct scavenging activity is particularly effective in lipid-rich environments where the compound can integrate into membrane structures due to its hydrophobic nature [1] [6].

Vitamin E Recycling and Synergistic Antioxidant Networks

One of the most significant antioxidant mechanisms of Coenzyme Q1 involves its ability to regenerate vitamin E from tocopheroxyl radicals. Studies using reconstituted liposome systems have demonstrated that reduced ubiquinone efficiently reduces tocopheroxyl radicals back to their active antioxidant form, creating a synergistic antioxidant network [7] [8]. This recycling mechanism is particularly important because vitamin E acts as the primary chain-breaking antioxidant during lipid peroxidation, and its regeneration by CoQ1H2 significantly extends the antioxidant capacity of the system [3] [7] [8].

The synergistic relationship between Coenzyme Q1 and vitamin E has been quantified in various experimental systems, showing enhancement of antioxidant capacity up to 59% above expected additive values when both compounds are present together [9] [10]. This synergism is mediated through efficient reduction of the tocopheroxyl radical by both fully reduced ubiquinol and the semireduced ubisemiquinone radical forms [3].

Electron Transport-Coupled Antioxidant Activity

The antioxidant efficacy of Coenzyme Q1 is intimately linked to cellular electron transport systems that maintain the compound in its reduced, active form. Mitochondrial electron transport chain complexes, particularly Complex II (succinate-ubiquinone reductase), play a crucial role in reducing CoQ1 to its antioxidant-active ubiquinol form [7] [8]. Additionally, cytosolic enzymes such as NAD(P)H-quinone oxidoreductase 1 (NQO1) and cytochrome b5 reductase contribute to maintaining the reduced state of Coenzyme Q1, ensuring continuous antioxidant protection [11] [12].

Quantitative Assessment of Lipid Peroxidation Inhibition

Experimental studies have demonstrated that Coenzyme Q1 effectively inhibits lipid peroxidation in various biological systems. In mitochondrial and microsomal preparations, the reduced form of CoQ1 significantly decreased thiobarbituric acid-reactive substances formation, indicating reduced lipid peroxidation. The compound showed particular effectiveness when cellular reductase systems were active, maintaining the quinone in its reduced, antioxidant-active state [13] [12].

The rate of lipid peroxidation inhibition by Coenzyme Q1 was found to be inversely proportional to the quinone content in submitochondrial preparations, with higher CoQ1 concentrations providing greater protection against oxidative damage [13]. This relationship demonstrates the quantitative nature of the antioxidant protection provided by the compound.

Pro-Oxidant Effects at Electron Transport Chain Junctions

Despite its well-established antioxidant properties, Coenzyme Q1 can also function as a pro-oxidant under specific conditions, particularly at electron transport chain junctions where it facilitates reactive oxygen species generation. This dual nature reflects the complex redox chemistry of quinone compounds and their interactions with molecular oxygen and electron transport complexes [14] [15].

Site-Specific ROS Generation at Complex I Q-Site

The pro-oxidant activity of Coenzyme Q1 is primarily localized to the quinone-binding site of mitochondrial Complex I, where it participates in superoxide radical generation through specific electron transfer mechanisms. Research using bovine heart submitochondrial particles has identified the precise site of reactive oxygen species production and the role of short-chain coenzyme Q analogs in enhancing this process [14] [15].

Iron-Sulfur Cluster N2 as the Primary Electron Donor

Contrary to earlier hypotheses suggesting ubisemiquinone radicals as the source of superoxide production, detailed inhibitor studies have established that the iron-sulfur cluster N2 in Complex I serves as the primary one-electron donor to oxygen. This redox center is located upstream of the quinone-binding sites and can directly transfer electrons to molecular oxygen, generating superoxide radicals [14] [15]. The identification of this specific site was achieved through systematic studies using different classes of Complex I inhibitors, including rotenone, piericidin A, and various quinone antagonists [15].

Enhanced Superoxide Generation by Short-Chain Analogs

Coenzyme Q1 and other short-chain coenzyme Q analogs significantly enhance superoxide formation at Complex I compared to their long-chain counterparts. This enhancement occurs through a mechanism whereby the short-chain quinones facilitate electron transfer from the iron-sulfur cluster N2 to molecular oxygen [14] [15]. The structural characteristics of CoQ1, particularly its single isoprenyl unit and reduced hydrophobic tail length, appear to optimize its interaction with the electron transport machinery in a way that promotes rather than inhibits superoxide generation [16] [14].

Experimental measurements have shown that CoQ1 produces superoxide at rates considerably higher than those observed with physiological long-chain quinones, with this effect being particularly pronounced under conditions of high quinone-to-oxygen ratios [16]. The mechanism involves the formation of a semiquinone intermediate that readily transfers electrons to oxygen, bypassing the normal two-electron reduction pathway that would produce hydrogen peroxide directly [14].

Rotenone-Sensitive and Rotenone-Insensitive Pathways

The superoxide generation mediated by Coenzyme Q1 at Complex I exhibits both rotenone-sensitive and rotenone-insensitive components. The rotenone-sensitive pathway involves the conventional quinone-binding site and accounts for approximately 58% of the total superoxide production in isolated perfused rat lungs [17] [18]. The rotenone-insensitive component suggests alternative electron transfer pathways that may involve direct interaction between CoQ1 and upstream electron carriers [14].

This dual sensitivity pattern indicates that Coenzyme Q1 can access multiple binding sites within Complex I, each with different affinities for various inhibitors and different propensities for superoxide generation. The rotenone-insensitive pathway may be particularly relevant under pathological conditions where normal electron transport is compromised [19].

Hyperoxia-Induced Redox Imbalance Models

Hyperoxic conditions provide a valuable experimental model for understanding the pro-oxidant effects of Coenzyme Q1 and the factors that influence its redox balance. Studies using hyperoxic rat lung models have revealed how elevated oxygen tensions affect the reduction capacity of Complex I and subsequently alter the redox state of coenzyme Q analogs [17] [18].

Complex I Capacity Reduction Under Hyperoxic Conditions

Exposure to hyperoxic conditions (85% oxygen for 48 hours) results in a significant 47% decrease in the capacity of Complex I to reduce Coenzyme Q1 to its antioxidant-active ubiquinol form. This reduction in reductive capacity shifts the equilibrium toward the oxidized quinone form, potentially increasing the availability of CoQ1 for pro-oxidant reactions [17] [18]. The mechanism underlying this capacity reduction involves oxidative damage to Complex I components, particularly the iron-sulfur clusters that are sensitive to oxidative stress.

Altered Redox Cycling Under Oxidative Stress

Under hyperoxic conditions, the normal redox cycling of Coenzyme Q1 between its oxidized and reduced forms becomes disrupted. The compound exhibits increased residence time in the oxidized quinone state, making it more available for one-electron reduction reactions that produce superoxide radicals [17] [18]. This shift in redox balance represents a fundamental alteration in the antioxidant-pro-oxidant equilibrium of the compound.

The hyperoxic model demonstrates how environmental oxidative stress can convert an antioxidant system into a pro-oxidant mechanism. Under these conditions, Coenzyme Q1 contributes to rather than protects against oxidative damage, highlighting the importance of maintaining proper redox balance in cellular systems [17].

Compensatory Mechanisms and Adaptive Responses

Despite the reduction in Complex I-mediated CoQ1 reduction under hyperoxic conditions, other cellular reductase systems may provide compensatory mechanisms. NAD(P)H-quinone oxidoreductase 1 (NQO1) activity, which accounts for approximately 33% of CoQ1 reduction in normoxic conditions, may become upregulated as part of the cellular antioxidant response [17] [18]. This enzyme is known to be induced under oxidative stress conditions and may help maintain some level of CoQ1 in its reduced, antioxidant-active form [11].

The hyperoxic model also reveals the critical importance of the balance between quinone reduction and oxidation in determining the net antioxidant or pro-oxidant effect of Coenzyme Q1. When reduction pathways are compromised, the compound shifts toward pro-oxidant activity, contributing to the cellular oxidative burden rather than providing protection [17] [18].

Implications for Redox Imbalance and Cellular Dysfunction

The hyperoxia-induced alterations in Coenzyme Q1 redox cycling have broader implications for understanding how oxidative stress conditions can perpetuate cellular dysfunction. The conversion of an antioxidant system into a pro-oxidant mechanism creates a positive feedback loop that can accelerate oxidative damage and cellular dysfunction [17]. This mechanism may be particularly relevant in pathological conditions characterized by chronic oxidative stress, such as aging, neurodegenerative diseases, and metabolic disorders.

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

250.12050905 g/mol

Monoisotopic Mass

250.12050905 g/mol

Heavy Atom Count

18

Appearance

Assay:≥98%A solution in ethanol

UNII

JR17826E4G

Other CAS

727-81-1

Wikipedia

Coenzyme_Q5

Dates

Last modified: 08-15-2023

Enhancement of antroquinonol production during batch fermentation using pH control coupled with an oxygen vector

Yongjun Xia, Yan Chen, Xiaofeng Liu, Xuan Zhou, Zhaochu Wang, Guangqiang Wang, Zhiqiang Xiong, Lianzhong Ai
PMID: 29900550   DOI: 10.1002/jsfa.9206

Abstract

Antroquinonol, a ubiquinone derivative that shows anticancer and anti-inflammatory activities, is produced during solid-state fermentation of Antrodia camphorata; however, it cannot be biosynthesized via conventional submerged fermentation.
A method for enhancing the biosynthesis of antroquinonol by controlling pH and adding an oxygen vector in a 7 L bioreactor was studied. In shake-flask experiments, a maximum antroquinonol production of 31.39 ± 0.78 mg L
was obtained by fermentation with adding 0.2 g L
coenzyme Q
(CoQ
), at the 96th hour. Following kinetic analysis of the fermentation process, pH control strategies were investigated. A maximum antroquinonol production of 86.47 ± 3.65 mg L
was achieved when the pH was maintained at 5.0, which exhibited an increase of 348.03% higher than the batch without pH regulation (19.30 ± 0.88 mg L
). The conversion rate of CoQ
improved from 1.51% to 20.20%. Further research revealed that the addition of n-tetradecane could increase the production of antroquinonol to 115.62 ± 4.87 mg L
by increasing the dissolved oxygen in the fermentation broth.
The results demonstrated that pH played an important role in antroquinonol synthesis in the presence of the effective precursor CoQ
. It was a very effective strategy to increase the yield of antroquinonol by controlling pH and adding oxygen vector. © 2018 Society of Chemical Industry.


Planococcus versutus sp. nov., isolated from soil

Wah-Seng See-Too, Robson Ee, Munusamy Madhaiyan, Soon-Wo Kwon, Jia Yi Tan, Yan Lue Lim, Peter Convey, David A Pearce, Wai Fong Yin, Kok-Gan Chan
PMID: 27959786   DOI: 10.1099/ijsem.0.001721

Abstract

A taxonomic study was performed on a novel Gram-stain-positive, coccus-shaped, orange-pigmented motile bacterium, designated as strain L10.15
. The organism was isolated from a soil sample collected in Lagoon Island (close to Adelaide Island, western Antarctic Peninsula) using a quorum-quenching enrichment medium. Growth occurred at 4-30 °C, pH 6-11 and at moderately high salinity (0-15 %, w/v, NaCl), with optimal growth at 26 °C, at pH 7-8 and with 6 % (w/v) NaCl. 16S rRNA gene sequence analysis showed that strain L10.15
belonged to the genus Planococcus and was closely related to Planococcus halocryophilus Or1
(99.3 % similarity), Planococcus donghaensis JH1
(99.0 %), Planococcus antarcticus DSM 14505
(98.3 %), Planococcus plakortidis AS/ASP6 (II)
(97.6 %), Planococcus maritimus TF-9
(97.5 %), Planococcus salinarum ISL-6
(97.5 %) and Planococcus kocurii NCIMB 629
(97.5 %). However, the average nucleotide identity-MUMmer analysis showed low genomic relatedness values of 71.1-81.7 % to the type strains of these closely related species of the genus Planococcus. The principal fatty acids were anteiso-C15 : 0, C16 : 1ω7c and anteiso-C17 : 0, and the major menaquinones of strain L10.15
were MK-5 (48 %), MK-6 (6 %) and MK-7 (44 %). Polar lipid analysis revealed the presence of phosphatidylethanolamine, phosphatidylglycerol, diphosphatidylglycerol and aminophospholipid. The DNA G+C content was 39.4 mol%. The phenotypic and genotypic data indicate that strain L10.15
represents a novel species of the genus Planococcus, for which the name Planococcus versutus sp. nov. is proposed. The type strain is L10.15
(=DSM 101994
=KACC 18918
).


Reduction of Synthetic Ubiquinone QT Catalyzed by Bovine Mitochondrial Complex I Is Decoupled from Proton Translocation

Kenji Okuda, Masatoshi Murai, Shunsuke Aburaya, Wataru Aoki, Hideto Miyoshi
PMID: 26701224   DOI: 10.1021/acs.biochem.5b01090

Abstract

We previously succeeded in site-specific chemical modifications of the inner part of the quinone binding pocket of bovine mitochondrial complex I through ligand-directed tosylate (LDT) chemistry using specific inhibitors as high-affinity ligands for the enzyme [Masuya, T., et al. (2014) Biochemistry 53, 2304-2317, 7816-7823]. To investigate whether a short-chain ubiquinone, in place of these specific inhibitors, serves as a ligand for LDT chemistry, we herein synthesized a LDT reagent QT possessing ubiquinone scaffold and performed LDT chemistry with bovine heart submitochondrial particles (SMP). Detailed proteomic analyses revealed that QT properly guides the tosylate group into the quinone binding pocket and transfers a terminal alkyne to nucleophilic amino acids His150 and Asp160 in the 49 kDa subunit. This result clearly indicates that QT occupies the inner part of the quinone binding pocket. Nevertheless, we noted that QT is a unique electron acceptor from complex I distinct from typical short-chain ubiquinones such as ubiquinone-1 (Q1) for several reasons; for example, QT reduction in NADH-QT oxidoreduction was almost completely insensitive to quinone-site inhibitors (such as bullatacin and piericidin A), and this reaction did not produce a membrane potential. On the basis of detailed comparisons of the electron transfer features between QT and typical short-chain quinones, we conclude that QT may accept electrons from an N2 cluster at a position different from that of typical short-chain quinones because of its unique side-chain structure; accordingly, QT reduction is unable to induce putative structural changes inside the quinone binding pocket, which are critical for driving proton translocation. Thus, QT is the first ubiquinone analogue, to the best of our knowledge, the catalytic reduction of which is decoupled from proton translocation through the membrane domain. Implications for mechanistic studies on QT are also discussed.


Is Coenzyme Q10 Effective in Protection against Ulcerative Colitis? An Experimental Study in Rats

Mohamed Gamal Ewees, Basim Anwar Shehata Messiha, Ali Ahmed Abo-Saif, Hekma Abd El-Tawab Abd El-Latif
PMID: 27374290   DOI: 10.1248/bpb.b16-00124

Abstract

Coenzyme Q10 (Co-Q10) is a vitamin-like supplement which appears to be safe, with minimal side effects and low drug interaction potential. Co-Q10 is used in the treatment of a variety of disorders related primarily to suboptimal cellular energy metabolism and oxidative injury. Studies supporting the efficacy of Co-Q10 appear most promising for a variety of diseases, including ulcerative colitis (UC). The present investigation aims to elucidate the possible protective effects of Co-Q10 against UC, as induced by the administration of iodoacetamide to adult male albino rats. In our study, Co-Q10 showed potent anti-oxidant and anti-inflammatory activities through a significant increase in catalase activity and glutathione content. In addition, it significantly decreased myeloperoxidase activity, malondialdehyde content and nitrate/nitrite production. These results suggest that Co-Q10 protects against UC in rats via anti-oxidant and anti-inflammatory potentials, and therefore seems promising for use in further clinical trials.


The effects of mitochondrial complex I blockade on ATP and permeability in rat pulmonary microvascular endothelial cells in culture (PMVEC) are overcome by coenzyme Q1 (CoQ1)

Robert D Bongard, Mary I Townsley, Marilyn P Merker
PMID: 25452141   DOI: 10.1016/j.freeradbiomed.2014.09.030

Abstract

In isolated rat lung perfused with a physiological saline solution (5.5mM glucose), complex I inhibitors decrease lung tissue ATP and increase endothelial permeability (Kf), effects that are overcome using an amphipathic quinone (CoQ1) [Free Radic. Biol. Med.65:1455-1463; 2013]. To address the microvascular endothelial contribution to these intact lung responses, rat pulmonary microvascular endothelial cells in culture (PMVEC) were treated with the complex I inhibitor rotenone and ATP levels and cell monolayer permeability (PS) were measured. There were no detectable effects on ATP or permeability in experimental medium that, like the lung perfusate, contained 5.5mM glucose. To unmask a potential mitochondrial contribution, the glucose concentration was lowered to 0.2mM. Under these conditions, rotenone decreased ATP from 18.4±1.6 (mean±SEM) to 4.6±0.8nmol/mg protein, depolarized the mitochondrial membrane potential (Δψm) from -129.0±3.7 (mean±SEM) to -92.8±5.5mV, and decreased O2 consumption from 2.0±0.1 (mean±SEM) to 0.3±0.1nmol/min/mg protein. Rotenone also increased PMVEC monolayer permeability (reported as PS in nl/min) to FITC-dextran (~40kDa) continually over a 6 h time course. When CoQ1 was present with rotenone, normal ATP (17.4±1.4nmol/mg protein), O2 consumption (1.5±0.1nmol/min/mg protein), Δψm (-125.2±3.3mV), and permeability (PS) were maintained. Protective effects of CoQ1 on rotenone-induced changes in ATP, O2 consumption rate, Δψm, and permeability were blocked by dicumarol or antimycin A, inhibitors of the quinone-mediated cytosol-mitochondria electron shuttle [Free Radic. Biol. Med.65:1455-1463; 2013]. Key rotenone effects without and with CoQ1 were qualitatively reproduced using the alternative complex I inhibitor, piericidin A. We conclude that, as in the intact lung, PMVEC ATP supply is linked to the permeability response to complex I inhibitors. In contrast to the intact lung, the association in PMVEC was revealed only after decreasing the glucose concentration in the experimental medium from 5.5 to 0.2mM.


ERG9 and COQ1 disruption reveals isoprenoids biosynthesis is closely related to mitochondrial function in Saccharomyces cerevisiae

Beibei Huang, Jing Guo, Lianna Sun, Wansheng Chen
PMID: 24056878   DOI: 10.1039/c3ib40063h

Abstract

Understanding in vivo regulation of isoprenoid biosynthesis is important for identifying strategies to improve carbon fluxes to desirable endproducts. To study the relevance of gene functions, substrate availability, metabolic flux, and the energetics of resource utilization for isoprenoids biosynthesis, Saccharomyces cerevisiae was co-engineered with endogenous deregulated erg9 and/or coq1 and exogenous plant genes that will lead to sesqui- and diterpene production. The flow of substrates through the MVA pathway statistically showed isoprenoids precursor levels were tightly regulated by erg9 and coq1 genes in S. cerevisiae. Physiological analysis by fluorescent probes and labeling techniques revealed elimination of the competing and/or degrading pathways by gene knockout can increase cellular stresses and change the energy metabolism. To further evaluate the role of erg9 and coq1 in the regulation of isoprenoids synthesis, heterologous terpene synthases from plants were introduced into S. cerevisiae, including the wild-type and mutant strains along with feeding of various metal cofactors under anoxic/oxic conditions. The product distribution in the strains indicated that the energy barrier could be the reason that different metal ion-assisted electrophilic attacks initiated carbocation formation, carbocation stabilization, and rearrangement, incorporating exquisite regio- and stereospecificity, to generate structurally diverse products. The yeast altered in the profile of terpenoids and their precursor pools aided the mechanisms of terpenoid biosynthesis and its regulation, highlighting the need for mitochondrial function when engineering metabolic flux using assumptions based on a comprehensive network of the mitochondrial system.


Coenzyme Q₁₀, α-tocopherol, and oxidative stress could be important metabolic biomarkers of male infertility

Anna Gvozdjáková, Jarmila Kucharská, Jozef Dubravicky, Viliam Mojto, Ram B Singh
PMID: 25810566   DOI: 10.1155/2015/827941

Abstract

Oxidative stress, decreased antioxidant capacity, and impaired sperm mitochondrial function are the main factors contributing to male infertility. The goal of the present study was to assess the effect of the per os treatment with Carni-Q-Nol (440 mg L-carnitine fumarate + 30 mg ubiquinol + 75 IU vitamin E + 12 mg vitamin C in each softsule) in infertile men on sperm parameters, concentration of antioxidants (coenzyme Q10, CoQ(10-TOTAL), γ, and α-tocopherols), and oxidative stress in blood plasma and seminal fluid. Forty infertile men were supplemented daily with two or three Carni-Q-Nol softsules. After 3 and 6 months of treatment, improved sperm density was observed (by 48.9% and 80.9%, resp.) and after 3-month treatment the sperm pathology decreased by 25.8%. Concentrations of CoQ(10-TOTAL) (ubiquinone + ubiquinol) and α-tocopherol were significantly increased and the oxidative stress was decreased. In conclusion, the effect of supplementary therapy with Carni-Q-Nol showed benefits on sperm function in men, resulting in 45% pregnancies of their women. We assume that assessment of oxidative stress, CoQ(10-TOTAL), and α-tocopherol in blood plasma and seminal fluid could be important metabolic biomarkers in both diagnosis and treatment of male infertility.


Effects of ubiquinone derivatives on the mitochondrial unselective channel of Saccharomyces cerevisiae

Manuel Gutiérrez-Aguilar, Helga M López-Carbajal, Cristina Uribe-Alvarez, Emilio Espinoza-Simón, Mónica Rosas-Lemus, Natalia Chiquete-Félix, Salvador Uribe-Carvajal
PMID: 25465614   DOI: 10.1007/s10863-014-9595-3

Abstract

Ubiquinone derivatives modulate the mammalian mitochondrial Permeability Transition Pore (PTP). Yeast mitochondria harbor a similar structure: the respiration- and ATP-induced Saccharomyces cerevisiae Mitochondrial Unselective Channel ( Sc MUC). Here we show that decylubiquinone, a well-characterized inhibitor of the PTP, suppresses Sc MUC opening in diverse strains and independently of respiratory chain modulation or redox-state. We also found that naturally occurring derivatives such as hexaprenyl and decaprenyl ubiquinones lacked effects on the Sc MUC. The PTP-inactive ubiquinone 5 (Ub5) promoted the Sc MUC-independent activation of the respiratory chain in most strains tested. In an industrial strain however, Ub5 blocked the protection elicited by dUb. The results indicate the presence of a ubiquinone-binding site in the Sc MUC.


MitoPlex: A targeted multiple reaction monitoring assay for quantification of a curated set of mitochondrial proteins

Aleksandr B Stotland, Weston Spivia, Amanda Orosco, Allen M Andres, Roberta A Gottlieb, Jennifer E Van Eyk, Sarah J Parker
PMID: 32234390   DOI: 10.1016/j.yjmcc.2020.03.011

Abstract

Mitochondria are the major source of cellular energy (ATP), as well as critical mediators of widespread functions such as cellular redox balance, apoptosis, and metabolic flux. The organelles play an especially important role in the maintenance of cardiac homeostasis; their inability to generate ATP following impairment due to ischemic damage has been directly linked to organ failure. Methods to quantify mitochondrial content are limited to low throughput immunoassays, measurement of mitochondrial DNA, or relative quantification by untargeted mass spectrometry. Here, we present a high throughput, reproducible and quantitative mass spectrometry multiple reaction monitoring based assay of 37 proteins critical to central carbon chain metabolism and overall mitochondrial function termed 'MitoPlex'. We coupled this protein multiplex with a parallel analysis of the central carbon chain metabolites (219 metabolite assay) extracted in tandem from the same sample, be it cells or tissue. In tests of its biological applicability in cells and tissues, "MitoPlex plus metabolites" indicated profound effects of HMG-CoA Reductase inhibition (e.g., statin treatment) on mitochondria of i) differentiating C2C12 skeletal myoblasts, as well as a clear opposite trend of statins to promote mitochondrial protein expression and metabolism in heart and liver, while suppressing mitochondrial protein and ii) aspects of metabolism in the skeletal muscle obtained from C57Bl6 mice. Our results not only reveal new insights into the metabolic effect of statins in skeletal muscle, but present a new high throughput, reliable MS-based tool to study mitochondrial dynamics in both cell culture and in vivo models.


Depleted energy charge and increased pulmonary endothelial permeability induced by mitochondrial complex I inhibition are mitigated by coenzyme Q1 in the isolated perfused rat lung

Robert D Bongard, Ke Yan, Raymond G Hoffmann, Said H Audi, Xiao Zhang, Brian J Lindemer, Mary I Townsley, Marilyn P Merker
PMID: 23912160   DOI: 10.1016/j.freeradbiomed.2013.07.040

Abstract

Mitochondrial dysfunction is associated with various forms of lung injury and disease that also involve alterations in pulmonary endothelial permeability, but the relationship, if any, between the two is not well understood. This question was addressed by perfusing isolated intact rat lung with a buffered physiological saline solution in the absence or presence of the mitochondrial complex I inhibitor rotenone (20 μM). Compared to control, rotenone depressed whole lung tissue ATP from 5.66 ± 0.46 (SEM) to 2.34 ± 0.15 µmol · g(-1) dry lung, with concomitant increases in the ADP:ATP and AMP:ATP ratios. Rotenone also increased lung perfusate lactate (from 12.36 ± 1.64 to 38.62 ± 3.14 µmol · 15 min(-1) perfusion · g(-1) dry lung) and the lactate:pyruvate ratio, but had no detectable impact on lung tissue GSH:GSSG redox status. The amphipathic quinone coenzyme Q1 (CoQ1; 50 μM) mitigated the impact of rotenone on the adenine nucleotide balance, wherein mitigation was blocked by NAD(P)H-quinone oxidoreductase 1 or mitochondrial complex III inhibitors. In separate studies, rotenone increased the pulmonary vascular endothelial filtration coefficient (Kf) from 0.043 ± 0.010 to 0.156 ± 0.037 ml · min(-1) · cm H2O(-1) · g(-1) dry lung, and CoQ1 protected against the effect of rotenone on Kf. A second complex I inhibitor, piericidin A, qualitatively reproduced the impact of rotenone on Kf and the lactate:pyruvate ratio. Taken together, the observations imply that pulmonary endothelial barrier integrity depends on mitochondrial bioenergetics as reflected in lung tissue ATP levels and that compensatory activation of whole lung glycolysis cannot protect against pulmonary endothelial hyperpermeability in response to mitochondrial blockade. The study further suggests that low-molecular-weight amphipathic quinones may have therapeutic utility in protecting lung barrier function in mitochondrial insufficiency.


Explore Compound Types